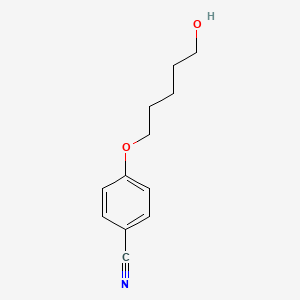
4-((5-Hydroxypentyl)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Hydroxypentyl)oxy)benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where a hydroxypentyl group is attached to the benzene ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Hydroxypentyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+5-BromopentanolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Hydroxypentyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF followed by the addition of an alkyl halide.
Major Products Formed
Oxidation: 4-((5-Oxopentyl)oxy)benzonitrile.
Reduction: 4-((5-Hydroxypentyl)oxy)benzylamine.
Substitution: 4-((5-Alkoxypentyl)oxy)benzonitrile.
Applications De Recherche Scientifique
4-((5-Hydroxypentyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl and nitrile groups can form specific interactions with active sites, influencing the compound’s activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((5-Hydroxypentyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-((5-Hydroxypentyl)oxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-((5-Hydroxypentyl)oxy)benzylamine: The nitrile group is reduced to an amine.
Uniqueness
4-((5-Hydroxypentyl)oxy)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(5-hydroxypentoxy)benzonitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-11-4-6-12(7-5-11)15-9-3-1-2-8-14/h4-7,14H,1-3,8-9H2 |
Clé InChI |
NWAPHNOKKMOZFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


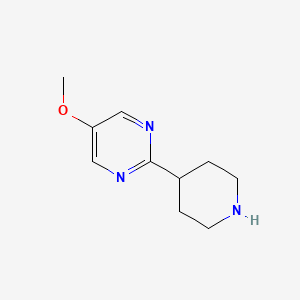
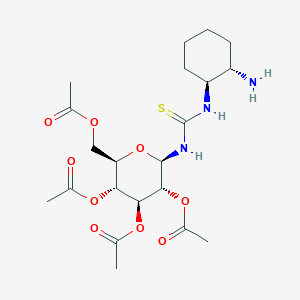
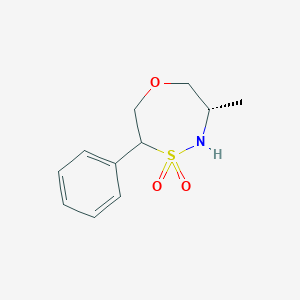
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)


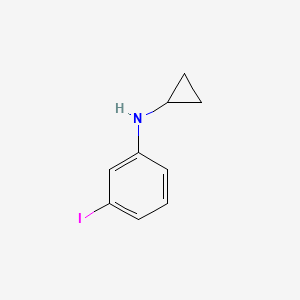


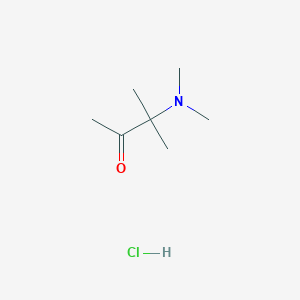
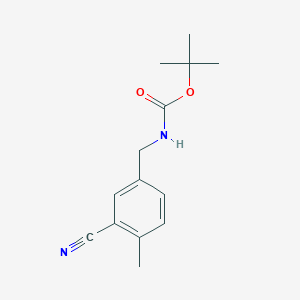
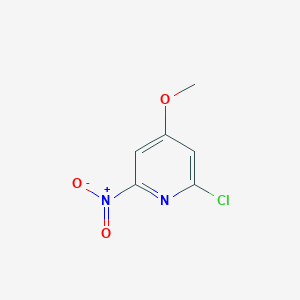
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
